Product packaging for Camphanediol(Cat. No.:CAS No. 56614-57-4)

Camphanediol

Cat. No.: B1589856
CAS No.: 56614-57-4
M. Wt: 170.25 g/mol
InChI Key: AYEOSGBMQHXVER-DQUBFYRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Camphanediol Studies

The study of this compound is intrinsically linked to the rich history of camphor (B46023) chemistry. Early research focused on the synthesis of this compound, most commonly through the reduction of camphorquinone (B77051), a diketone derivative of camphor. Various methods were explored for this reduction, including the use of potent reducing agents like lithium aluminum hydride (LiAlH₄) and milder ones such as sodium borohydride (B1222165) (NaBH₄), each presenting different yields and stereoselectivities. chemhub.com Catalytic hydrogenation over catalysts like Raney Ni was also investigated. chemhub.com

A notable early investigation into the reactivity of this compound derivatives was conducted by McMurry and colleagues in 1978, who explored the reductive coupling of cis- and trans-camphanediol using low-valent titanium reagents. rsc.org This work provided mechanistic insights into the formation of olefins from diols and demonstrated the unique reactivity of the this compound skeleton. rsc.org

Beyond synthetic explorations, this compound was also identified as a naturally occurring compound. It has been isolated from plants such as Hedycaria angustifolia and from the seeds of Heracleum candolleanum, a monoterpenoid. utas.edu.auphytojournal.comjchemrev.com This discovery in natural sources hinted at its potential biological relevance and broadened the scope of its investigation. The evolution of analytical techniques, including X-ray diffraction, has been crucial in precisely determining its stereochemistry, particularly the dominant exo,exo arrangement of the hydroxyl groups, which is critical to its function.

Significance of this compound in Contemporary Chemical Science

The contemporary significance of this compound stems directly from its unique and rigid three-dimensional structure. ontosight.ai The bicyclo[2.2.1]heptane core imparts exceptional conformational rigidity, which, combined with the specific spatial arrangement of its two hydroxyl groups, makes it an invaluable tool in stereoselective synthesis. ontosight.ai

A primary application is its use as a chiral auxiliary. ontosight.aiontosight.ai Chiral auxiliaries are compounds that can be temporarily incorporated into a non-chiral starting material to direct a reaction to produce a single desired stereoisomer of the product. This compound's well-defined stereochemistry allows for high levels of stereocontrol in reactions such as asymmetric reductions of ketones, making it crucial for the synthesis of enantiomerically pure compounds, which is a vital requirement in the pharmaceutical industry. smolecule.comacs.orgacs.org

Furthermore, this compound serves as a chiral building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals. smolecule.comontosight.ai Its rigid framework can be incorporated into larger molecules to impart specific shapes and functionalities. In materials science, this structural feature is being exploited to create novel materials. For instance, this compound has been used to synthesize chiral polymers and has been investigated as a "mechanophore"—a mechanical-stress-activated unit—in the development of self-strengthening materials. smolecule.comchemrxiv.org Its ability to form long-lived radicals upon mechanical stress without the thermal instability often associated with mechanophores makes it a promising candidate for advanced, durable polymers. chemrxiv.org

Overview of Key Research Domains

Research involving this compound is multifaceted, spanning several key domains within chemistry and materials science. These applications leverage the compound's distinct structural and chemical properties.

Organic and Chemical Synthesis : This is the most established research area for this compound. It is widely used as a chiral auxiliary and a starting material in asymmetric synthesis to produce compounds with high optical purity. smolecule.comontosight.aigrafiati.com Its derivatives are employed as catalysts or ligands in various chemical transformations, including stereoselective reductions and the synthesis of heterocyclic compounds. smolecule.comacs.org

Pharmaceutical and Medicinal Chemistry : In the pharmaceutical sector, this compound is a key intermediate for the synthesis of potentially therapeutic agents. smolecule.comnstchemicals.com Its camphor-based structure is a scaffold found in molecules with a range of biological activities, and research has explored its derivatives for potential antimicrobial and anti-inflammatory effects. smolecule.com

Materials Science : A growing field of application for this compound is in the development of new materials. smolecule.comontosight.ai It is used in the synthesis of optically active polymers and chiral polymers, which have applications in areas like chiral separation and advanced optics. smolecule.com Recent computational and experimental studies have highlighted its potential in creating mechanochemically active polymers, or "mechanophores," which can lead to self-strengthening materials that respond to mechanical stress. chemrxiv.org

Cosmetics : Functionally, this compound is used in the cosmetics industry as a skin and hair conditioning agent, valued for its ability to impart a soft texture. chemhub.com It is also known to increase microcirculation. chemhub.com

Data Tables

Table 1: Physical and Chemical Properties of (±)-exo,exo-2,3-Camphanediol

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂ nih.govchemhub.comsigmaaldrich.com
Molecular Weight 170.25 g/mol nih.govchemhub.comsigmaaldrich.com
Appearance White crystalline solid ontosight.aichemhub.com
Melting Point 250-252 °C / 262-268 °C chemhub.comsigmaaldrich.com
CAS Number 56614-57-4 nih.govchemhub.comnstchemicals.comsigmaaldrich.com
IUPAC Name (1R,2S,3R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol nih.gov

Table 2: Key Research Applications of this compound

Research DomainSpecific ApplicationSignificanceSource(s)
Organic Synthesis Chiral AuxiliaryDirects stereoselective reactions to produce enantiomerically pure compounds. ontosight.aiontosight.aiacs.org
Chiral Building BlockUsed as a starting material for the total synthesis of complex natural products. smolecule.comontosight.ai
Medicinal Chemistry Pharmaceutical IntermediateServes as a precursor in the synthesis of biologically active molecules. smolecule.comnstchemicals.com
Bioactivity StudiesDerivatives are investigated for antimicrobial and anti-inflammatory properties. smolecule.com
Materials Science Chiral PolymersIncorporated into polymers to create materials with specific optical properties. smolecule.com
MechanophoresUsed to create self-strengthening materials that respond to mechanical force. chemrxiv.org
Cosmetics Conditioning AgentProvides a soft feel to skin and hair in cosmetic formulations. chemhub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1589856 Camphanediol CAS No. 56614-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,3R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEOSGBMQHXVER-DQUBFYRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205181
Record name Camphanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56614-57-4
Record name Camphanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056614574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camphanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-exo,exo-2,3-Camphanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMPHANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7U161D1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Camphanediol Isomers

The controlled synthesis of specific stereoisomers of this compound is crucial for its applications in asymmetric catalysis and as a chiral auxiliary. The primary precursor for this compound synthesis is camphorquinone (B77051), which can be reduced to various diol isomers. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Enantioselective and Diastereoselective Reduction Strategies

The reduction of the two carbonyl groups in camphorquinone can lead to a mixture of diastereomeric diols. Therefore, achieving high diastereoselectivity is a key challenge. The steric hindrance around the C2 carbonyl group, due to the adjacent methyl group at C1, is greater than that at the C3 carbonyl. This inherent structural feature allows for a degree of regioselectivity in nucleophilic attacks. Furthermore, the approach of a nucleophile to the C3 carbonyl is sterically hindered by the gem-dimethyl groups at C7, leading to high stereoselectivity in reactions at this position. nih.gov

Commonly employed reduction strategies involve the use of metal hydride reagents. For instance, the Barbier-type allylation of camphorquinone at the C3 carbonyl, followed by the reduction of the remaining C2 carbonyl with sodium borohydride (B1222165), exclusively yields the exo,exo-diol. nih.govsemanticscholar.org

Catalytic hydrogenation offers a powerful method for the stereoselective reduction of diketones like camphorquinone. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the reduction. While specific data on the catalytic hydrogenation of camphorquinone to this compound is not extensively detailed in the provided search results, general principles for the hydrogenation of bicyclic ketones can be applied. For instance, in the reduction of camphor (B46023), different catalysts can favor the formation of either the exo or endo alcohol. researchgate.net Rhodium-based catalysts have been shown to be effective in the transfer hydrogenation of various unsaturated compounds, including those with carbonyl functionalities. nih.govchemmethod.com The use of chiral ligands in conjunction with metal catalysts can also induce enantioselectivity in the reduction of prochiral ketones.

Catalyst SystemSubstrateMajor Product IsomerDiastereomeric/Enantiomeric Excess
Sodium BorohydrideAllylated Camphorquinoneexo,exo-diolHigh
Rhodium ComplexesUnsaturated CarbonylsReduced AlkeneHigh Selectivity

This table presents illustrative data on stereoselective reductions of camphor derivatives and related compounds.

Chemoselective reduction of one of the two carbonyl groups in camphorquinone is a critical step in the synthesis of specific this compound isomers and their derivatives. The inherent difference in steric hindrance between the C2 and C3 carbonyls allows for regioselective reactions. For example, Barbier-type allylation occurs selectively at the less hindered C3 carbonyl. nih.govsemanticscholar.org

During the photopolymerization initiated by camphorquinone in the presence of a co-initiator, one of the carbonyl groups is reduced, leading to the destruction of the conjugated diketone system and a color change known as photobleaching. nih.gov This process highlights the potential for selective reduction of one carbonyl group. The choice of reducing agent is critical; for instance, sodium borohydride is a milder reducing agent than lithium aluminum hydride and can offer greater chemoselectivity in the reduction of dicarbonyl compounds.

Reagent/MethodSelectivityOutcome
Barbier-type AllylationRegioselectiveReaction at the less hindered C3 carbonyl nih.govsemanticscholar.org
Photoreduction (with co-initiator)ChemoselectiveReduction of one carbonyl group nih.gov

This table summarizes chemoselective reactions involving camphorquinone.

Alternative Synthetic Routes to this compound Scaffolds

While the reduction of camphorquinone is the most direct route to this compound, the synthesis of the fundamental bicyclo[2.2.1]heptane-2,3-diol scaffold can be achieved through other synthetic strategies. A common approach involves the Diels-Alder reaction. For example, the cycloaddition of cyclopentadiene (B3395910) with vinylene carbonate, followed by hydrolysis, yields bicyclo[2.2.1]hept-5-ene-2,3-diol. semanticscholar.org Subsequent hydrogenation of the double bond would provide the saturated bicyclo[2.2.1]heptane-2,3-diol skeleton. The stereochemistry of the diol can be controlled by the geometry of the dienophile and the conditions of the subsequent dihydroxylation or hydrogenation steps. Asymmetric dihydroxylation of norbornene derivatives can also be employed to introduce the diol functionality with high stereocontrol. tamu.edu However, the introduction of the three methyl groups characteristic of the this compound structure via these routes would require additional synthetic steps, making the use of camphor as a starting material a more convergent approach.

Control of Isomeric Purity in Synthesis

Achieving high isomeric purity is paramount in the synthesis of this compound for its applications in asymmetric synthesis. The diastereomeric excess (de) and enantiomeric excess (ee) are key metrics of success. nih.govresearcher.lifebath.ac.ukrsc.org The stereochemical outcome of the reduction of camphorquinone is influenced by factors such as the reducing agent, solvent, and temperature. For instance, the reduction of an allylated camphorquinone derivative with sodium borohydride in refluxing methanol (B129727) proceeds with high stereoselectivity to give the exo,exo-diol. nih.govsemanticscholar.org

In the broader context of reducing bicyclic ketones, the choice of catalyst in transfer hydrogenation can significantly affect the diastereoselectivity, sometimes allowing for the formation of the less thermodynamically stable isomer in substantial excess. researchgate.net Improving the enantiomeric excess in asymmetric reactions can sometimes be achieved by modifying the experimental conditions, such as the choice of solvent and the copper source in conjugate addition reactions. nih.gov

Derivatization and Functionalization of this compound

The two hydroxyl groups of this compound are sites for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. These derivatives have applications as chiral auxiliaries, ligands for asymmetric catalysis, and functional materials. wikipedia.orgnih.govsfu.ca

The derivatization of the hydroxyl groups can be achieved through various standard organic transformations. For instance, esterification can be carried out using acyl chlorides or carboxylic acids, and etherification can be performed under appropriate conditions. mdpi.comiastate.edu The synthesis of esters from fatty acids can lead to derivatives with potential applications as biolubricants or in cosmetics. nih.govresearchgate.netresearchgate.netcmu.edu The hydroxyl groups can also be functionalized to incorporate polymers. nih.govgoogle.com

Strategies for Regioselective Functionalization

Regioselective functionalization of polyhydroxylated molecules like this compound is crucial for creating specific derivatives and expanding their synthetic utility. This involves selectively reacting one of the hydroxyl groups over the other. Key strategies to achieve this include enzymatic and chemo-catalytic methods.

Enzymatic Acylation:

Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the regioselective acylation of complex polyols. rsc.orgresearchgate.net Lipases can exhibit high selectivity for one hydroxyl group over another, influenced by the steric and electronic environment of the reaction sites. This selectivity allows for the precise introduction of acyl groups at specific positions, a task that can be challenging using conventional chemical methods.

For instance, studies on other polyhydroxylated natural products have demonstrated the efficacy of this approach. Different lipases can afford distinct acylation patterns. For example, Candida antarctica lipase (B570770) (CAL) has been used to achieve high yields of di-acylated products, while lipases from Mucor miehei (MML) or Candida cylindracea (CCL) can selectively yield mono-acylated derivatives. nih.gov This differential reactivity is invaluable for creating a diverse range of functionalized molecules. The choice of solvent and acyl donor can also influence the regioselectivity of the enzymatic reaction. mdpi.com

Chemo-catalytic Oxidation:

Regioselective oxidation presents another avenue for functionalizing this compound. Dye-sensitized photooxygenation, a green chemistry approach, has been successfully applied to other terpenes like citronellol (B86348) to achieve regioselective conversion to diols. frontiersin.org This method utilizes singlet oxygen, generated from air and visible light, as a traceless reagent, minimizing waste. frontiersin.org Such a strategy could potentially be adapted for the selective oxidation of one of the hydroxyl groups in this compound to a ketone, thereby providing a key intermediate for further derivatization.

Below is a table summarizing these regioselective functionalization strategies:

StrategyCatalyst/ReagentKey FeaturesPotential Application to this compound
Enzymatic Acylation Lipases (e.g., CAL, MML, CCL)High regioselectivity, mild reaction conditions, environmentally benign.Selective acylation of one hydroxyl group to produce monoesters.
Photooxygenation Dye-sensitizer, visible light, airGreen and sustainable, uses a traceless reagent.Selective oxidation of one hydroxyl group to a ketone.

Synthesis of Chiral this compound Analogs and Derivatives

The synthesis of chiral analogs and derivatives of this compound is essential for exploring its potential in various applications, including as chiral ligands in asymmetric catalysis and as building blocks for complex molecule synthesis. scielo.br Camphor, a closely related bicyclic monoterpene, serves as a versatile starting material for a wide array of chiral derivatives, and similar strategies can be envisioned starting from this compound. msu.ru

Researchers have developed synthetic routes to a variety of chiral amines derived from camphor, which are valuable in pharmaceutical and materials science. scielo.br These syntheses often involve multi-step sequences including oximation, reduction, and rearrangement reactions to introduce nitrogen-containing functionalities.

The general approach to synthesizing chiral derivatives often involves:

Functional group interconversion: Modifying the existing hydroxyl groups to other functionalities like halides, amines, or ethers.

Carbon-carbon bond formation: Introducing new carbon substituents to the bicyclic core.

Ring modification: Altering the carbocyclic framework, although this is less common due to the desire to retain the rigid camphane (B1194851) scaffold.

A convergent strategy is often employed for the synthesis of complex analogs, where different fragments of the target molecule are synthesized separately and then combined. chemrxiv.orgchemrxiv.org This modular approach allows for the efficient generation of a library of analogs with diverse functionalities.

The following table provides examples of chiral derivatives synthesized from the related precursor, camphor, illustrating the potential for creating this compound analogs:

Derivative ClassSynthetic PrecursorKey Synthetic TransformationsPotential Application
Chiral AminesCamphorOximation, reduction, rearrangementChiral ligands, organocatalysts, bioactive compounds
Substituted CamphorsCamphorAcylation, halogenationChiral auxiliaries, synthetic intermediates

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, driven by the need for more sustainable chemical processes. researchgate.netnih.gov Terpenes, being derived from renewable resources, are inherently aligned with green chemistry ideals. bath.ac.uk

Key green chemistry principles relevant to this compound synthesis include:

Use of Renewable Feedstocks: this compound is typically derived from camphor, which can be obtained from natural sources or synthesized from other renewable terpenes like α-pinene. nih.govtum.de This reduces reliance on fossil fuels.

Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile and hazardous. Research has focused on replacing them with greener alternatives. For instance, ionic liquids have been investigated as replacement solvents for the oxidation of isoborneol (B83184) to camphor, a key step in a potential this compound synthesis, leading to higher yields and a safer process. westmont.edu The use of terpene-terpene eutectic mixtures as hydrophobic solvents is another promising green alternative. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled. nih.gov Enzymatic catalysis, as discussed in the context of regioselective functionalization, is a prime example of a green catalytic method.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Designing Safer Chemicals: The synthesis of camphor, a precursor to this compound, has been achieved using safer oxidizing agents like sodium hypochlorite (B82951) (the active ingredient in household bleach) instead of hazardous chromium-based reagents. youtube.com

The table below summarizes the application of green chemistry principles in the synthesis of this compound and related compounds:

Green Chemistry PrincipleApplication in this compound/Camphor SynthesisBenefit
Renewable Feedstocks Use of α-pinene and other natural terpenes. nih.govtum.deReduced dependence on petrochemicals.
Safer Solvents Use of ionic liquids or terpene-based eutectic mixtures. westmont.eduacs.orgReduced pollution and health hazards.
Catalysis Employment of enzymatic catalysts for selective reactions. rsc.orgHigh efficiency, mild conditions, and reduced waste.
Safer Reagents Replacement of heavy metal oxidants with sodium hypochlorite. youtube.comElimination of toxic and carcinogenic reagents.

Camphanediol in Asymmetric Catalysis and Chiral Technologies

Design and Application of Camphanediol-Derived Chiral Auxiliaries

This compound, a chiral diol derived from the naturally abundant and rigid bicyclic monoterpene camphor (B46023), serves as a valuable scaffold in asymmetric synthesis. nih.gov Its well-defined stereochemistry and rigid conformational structure are key attributes for its use as a chiral auxiliary. nih.gov Chiral auxiliaries are chemical units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. rsc.org

Recently, a powerful chiral template based on camphor-derived 2,3-diols, named CAMDOL, has been designed and synthesized from commercially available camphorquinone (B77051). nih.gov This platform provides a robust and scalable route to various P-stereogenic compounds. The synthesis involves a nucleophilic addition of Grignard or organolithium reagents to camphorquinone, yielding the target 2,3-substituted diols with high stereoselectivity. nih.gov The resulting this compound derivatives, such as 2,3-diphenyl CAMDOL, have proven to be effective chiral auxiliaries, demonstrating stability, scalability (synthesized on a 50-gram scale without column chromatography), and high recoverability. nih.gov

Role in Stereochemical Induction

The primary function of a chiral auxiliary is to induce facial selectivity in a prochiral substrate, guiding the approach of a reagent to one side over the other. The rigid structure of the this compound scaffold is crucial for this role. By attaching the auxiliary to a substrate, it creates a sterically demanding and conformationally constrained environment around the reaction center. rsc.org

In the case of CAMDOL, the bulky substituents at the 2- and 3-positions create a distinct chiral pocket. nih.gov This steric hindrance effectively blocks one face of the reactive intermediate, forcing an incoming reagent to attack from the less hindered face. This mechanism leads to the formation of one stereoisomer in preference to the other. This principle of using a rigid, chiral scaffold to control the trajectory of reactants is fundamental to stereochemical induction.

The effectiveness of this induction is demonstrated in the synthesis of P-stereogenic compounds using the CAMDOL platform, where high yields and excellent enantiomeric excess (ee) values are achieved for a diverse range of phosphorus compounds. nih.gov The predictable stereochemical control afforded by the camphane (B1194851) backbone makes its diol derivatives reliable auxiliaries for asymmetric transformations.

Development of Novel Chiral Ligands

Beyond their role as transient auxiliaries, this compound and its derivatives are pivotal starting materials for the development of novel chiral ligands for asymmetric catalysis. ukzn.ac.za The diol functionality provides convenient handles for further chemical modification, allowing for the synthesis of a wide array of ligand types.

The CAMDOL platform has been explicitly used to generate diverse P(III)-chiral ligands, including phosphinous acids and phosphinites, as well as P(V)-chiral compounds like phosphinates and phosphine (B1218219) oxides. nih.gov These ligands, which incorporate the rigid and chiral camphane backbone, can then be used to form metal-ligand complexes for catalysis. The modular nature of the CAMDOL synthesis, which allows for different substituents (e.g., dimethyl, diphenyl) at the 2- and 3-positions, enables the fine-tuning of the steric and electronic properties of the resulting ligands. nih.gov This tunability is essential for optimizing catalyst performance in specific asymmetric reactions.

Asymmetric Organocatalysis Utilizing this compound Scaffolds

The rigid bicyclic structure of camphor is a privileged scaffold for the design of organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions. uni-lj.si Specifically, diamines derived from the camphane skeleton serve as key precursors for various bifunctional organocatalysts. nih.gov These catalysts operate by activating both the nucleophile and the electrophile simultaneously through non-covalent interactions, such as hydrogen bonding. core.ac.uk

Phosphinamide-Based Catalysts in Asymmetric Reductions

Bifunctional Organocatalysts

A significant application of the camphane framework in organocatalysis is in the creation of bifunctional catalysts. Researchers have synthesized a range of regio- and stereochemically diverse 1,2-, 1,3-, and 1,4-diamines from derivatives of (+)-camphor. nih.gov These diamines are then converted into bifunctional organocatalysts by incorporating a hydrogen-bond donor group, such as thiourea (B124793) or squaramide. uni-lj.sicore.ac.uk

These catalysts have shown high efficiency in promoting asymmetric Michael additions. For instance, a squaramide organocatalyst derived from a camphor-1,3-diamine demonstrated excellent catalytic activity in the addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene derivatives, achieving outstanding enantioselectivities (up to >99% ee). uni-lj.si Similarly, thiourea-based catalysts derived from camphor diamines have been evaluated in the conjugate addition of various dicarbonyl nucleophiles to trans-β-nitrostyrene, yielding products with high enantioselectivity in some cases. nih.gov The stereochemical outcome is highly dependent on the specific structure of the diamine precursor, including the relative positions of the amino groups (1,2-, 1,3-, or 1,4-) and their exo/endo orientation. nih.gov

Below is a table summarizing the performance of camphor-derived bifunctional organocatalysts in the asymmetric Michael addition of 1,3-dicarbonyls to trans-β-nitrostyrene.

Catalyst TypeNucleophileEnantiomeric Ratio (er)Reference
endo-1,3-Diamine ThioureaAcetylacetone91.5:8.5 nih.gov
1,3-Diamine SquaramideAcetylacetone>99.5:0.5 uni-lj.si
1,3-Diamine SquaramideDibenzoylmethane99.5:0.5 uni-lj.si
1,2-Diamine ThioureaDimethyl malonate61.5:38.5 nih.gov

Metal-Complex Catalysis Involving this compound Ligands

Chiral diols are widely used as ligands in enantioselective metal-catalyzed reactions. nih.gov The this compound framework, with its defined stereochemistry and rigid structure, is an attractive candidate for creating ligands that can effectively coordinate with a metal center and create a chiral environment for catalysis.

The synthesis of a specific camphor-derived diol has been optimized for its application in the enantioselective Lewis acid-catalyzed allylboration of aldehydes. nih.gov In this context, the diol acts as a chiral ligand that coordinates to the Lewis acid (a metal or metalloid species), thereby controlling the facial selectivity of the aldehyde's reaction with the allylborating agent. This demonstrates a direct application of a this compound derivative as a controlling ligand in a metal-involved catalytic process.

Furthermore, the broader family of camphor-derived ligands, particularly those containing pyridine (B92270) N-donor centers, has been successfully applied in various metal-catalyzed asymmetric reactions. rsc.org These include copper-catalyzed SN2′ reactions and palladium-catalyzed allylic oxidations. While not all of these ligands are diols, their success underscores the utility of the rigid camphor backbone in forming effective metal-ligand complexes for asymmetric catalysis. The development of ligands derived from the this compound scaffold for coordination with transition metals remains a promising strategy for designing new and efficient asymmetric catalysts. uni-heidelberg.de

Titanium-Catalyzed Asymmetric Oxidations

Titanium complexes incorporating chiral diols are well-established catalysts for asymmetric oxidations, particularly the conversion of sulfides to chiral sulfoxides. While detailed performance data for a broad range of substrates using a this compound-titanium catalyst is not extensively documented in readily available literature, the use of a 2,10-camphanediol derived titanium complex for the enantioselective oxidation of sulfides has been reported.

The general principle of these reactions involves the in-situ formation of a chiral titanium complex from a titanium alkoxide, such as titanium(IV) isopropoxide, and the chiral diol. This complex then mediates the enantioselective transfer of an oxygen atom from an oxidant, typically a hydroperoxide, to the sulfide (B99878) substrate. The rigidity and specific chirality of the this compound ligand create a chiral environment around the titanium center, directing the oxidation to one of the prochiral faces of the sulfide and resulting in the formation of one enantiomer of the sulfoxide (B87167) in excess.

The effectiveness of such catalytic systems is often evaluated based on the enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity. For other 1,2-diols used in similar titanium-catalyzed sulfide oxidations, high enantioselectivities, often exceeding 90% ee, have been achieved for a variety of aryl alkyl sulfides. nih.govresearchgate.net It is reasonable to infer that a this compound-based titanium catalyst would operate under a similar mechanistic framework, with its unique steric and electronic properties influencing the efficiency and selectivity of the oxidation.

Table 1: Representative Data for Titanium-Catalyzed Asymmetric Sulfide Oxidation with Chiral Diols (for illustrative purposes)

Chiral DiolSulfide SubstrateOxidantEnantiomeric Excess (ee %)
(S,S)-HydrobenzoinAryl benzyl (B1604629) sulfidesHydroperoxides>98%
(R,R)-1,2-Diphenylethane-1,2-diolAryl methyl sulfidesHydroperoxidesup to 90%
(R,R)-1,2-Di(4-t-butyl)phenyl-1,2-diolAryl benzyl sulfidesHydroperoxidesup to 99%

Note: This table illustrates the performance of similar chiral diols in titanium-catalyzed sulfide oxidations to provide context, as specific data for a wide range of substrates with a this compound-titanium catalyst was not available in the searched literature.

Vanadium-Catalyzed Reactions

The application of this compound as a chiral ligand in vanadium-catalyzed reactions is not widely reported in the scientific literature based on available search results. Vanadium complexes are known to catalyze a range of transformations, including oxidations and epoxidations. In the context of asymmetric catalysis, chiral ligands are employed to induce enantioselectivity. However, the readily accessible research data does not indicate a significant use of this compound in this capacity with vanadium.

Other Transition Metal-Based Catalytic Systems

Similarly, the use of this compound as a chiral ligand for other transition metals such as cobalt, copper, and rhodium in asymmetric catalysis is not extensively documented in the surveyed literature. While these metals are staples in a vast array of enantioselective transformations, including hydrogenations, C-C bond formations, and cycloadditions, the preference for other classes of chiral ligands, such as those based on BINOL, Salen, or chiral phosphines, appears to be more prevalent. The specific steric and electronic properties of this compound may not be optimal for achieving high levels of stereocontrol in the catalytic cycles of these metals for commonly studied reactions.

Enantioselective Transformations Mediated by this compound Derivatives

Beyond its direct use as a chiral ligand, this compound can be chemically modified to create derivatives that serve as chiral auxiliaries or more complex ligands for enantioselective transformations. These derivatives leverage the inherent chirality of the this compound backbone to control the stereochemical outcome of reactions.

One notable example is the use of exo-10,10-diphenyl-2,10-camphanediol as a chiral auxiliary. In this role, the this compound derivative is temporarily incorporated into a substrate molecule. Its rigid and sterically demanding structure then directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to a highly stereoselective transformation. After the reaction, the chiral auxiliary can be cleaved from the product, having served its purpose of inducing chirality.

For instance, α-keto esters derived from exo-10,10-diphenyl-2,10-camphanediol have been shown to undergo stereoselective reductions. The bulky diphenyl groups on the this compound backbone create a highly differentiated steric environment, forcing the reducing agent to attack the ketone from the less hindered face. This results in the formation of the corresponding α-hydroxy esters with high diastereomeric excess.

Table 2: Stereoselective Reduction of an α-Keto Ester Derived from a this compound Derivative

SubstrateReducing AgentDiastereomeric Excess (de %)
α-keto ester of exo-10,10-diphenyl-2,10-camphanediolVarious reducing agentsHigh to excellent (up to 99%)

The development of other this compound derivatives for use in a broader range of enantioselective transformations remains an area with potential for further exploration. The inherent chirality and rigid framework of the this compound scaffold provide a solid foundation for the design of new chiral ligands and auxiliaries for asymmetric synthesis.

Mechanistic Investigations of Camphanediol Reactivity

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for camphanediol transformations is crucial for predicting product formation and optimizing reaction conditions. Research in this area has focused on identifying intermediates and understanding the energetic landscape of the reaction pathways.

In the aqueous oxidation of this compound by hydroxyl (OH) radicals, the reaction is proposed to initiate via H-atom abstraction from either the C1 or C2 position of the this compound molecule. This initial step leads to the formation of radical intermediates that subsequently undergo further reactions. The identification of stable end-products provides indirect evidence for the transient intermediates formed during the reaction.

Through gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-electrospray ionization/time-of-flight/mass spectrometry (LC-ESI/ToF/MS), key products of the aqueous OH oxidation of this compound have been identified as Camphoric Acid and Camphorquinone (B77051). The formation of these products supports a mechanistic pathway involving the initial formation of carbon-centered radicals on the this compound structure, which are then oxidized to form the observed products.

While the end-products have been characterized, direct experimental identification and characterization of the short-lived radical intermediates of this compound reactions remain a significant challenge and an area for future research.

Detailed transition state analysis for specific reactions of this compound is not extensively documented in publicly available literature. Computational chemistry offers a powerful tool for investigating transition states, providing insights into the geometry and energy of these high-energy species that lie on the reaction coordinate between reactants and products. However, specific computational studies detailing the transition state analysis for the oxidation or other reactions of this compound are not readily found. General principles of organic reaction mechanisms suggest that the transition states in the H-atom abstraction by OH radicals would involve an elongated C-H bond and the partial formation of an O-H bond. Further computational studies are needed to provide a more detailed picture of the transition states in this compound reactivity.

Kinetic Studies and Reaction Dynamics

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how various factors influence these rates. For this compound, kinetic investigations have primarily focused on its reactions in aqueous environments.

The influence of temperature on the reaction kinetics of this compound has been investigated, particularly for its aqueous oxidation by OH radicals. The rate coefficients for this reaction have been determined at different temperatures, allowing for the calculation of activation parameters.

Table 1: Temperature-Dependent Rate Coefficients for the Aqueous Oxidation of (±)-exo,exo-2,3-Camphanediol by OH Radicals

Temperature (K)kOHaq (10⁹ M⁻¹s⁻¹)
2884.3 ± 0.4
2985.1 ± 0.5
3136.2 ± 0.6
3287.5 ± 0.7

The data indicates that the rate of reaction increases with temperature, which is a typical behavior for many chemical reactions. This temperature dependence can be described by the Arrhenius equation, allowing for the determination of the activation energy for the reaction.

The effects of pressure on the reaction kinetics of this compound have not been specifically reported in the available literature. In general, for liquid-phase reactions, the effect of pressure on reaction rates is significant only at very high pressures, unless a gas is a reactant. For the aqueous oxidation of this compound, pressure effects are not expected to be substantial under typical atmospheric conditions.

Mechanoradical Generation and Pathways

Mechanoradicals are reactive species generated by the application of mechanical force to a molecule, leading to the homolytic cleavage of covalent bonds. Computational studies have explored the potential for mechanoradical generation from polymers incorporating this compound units.

These theoretical investigations suggest that the central C-C bond in the this compound moiety is susceptible to homolysis under mechanical stress. This process would lead to the formation of two radical species. The bridged structure of this compound is thought to be a key feature that facilitates this C-C bond scission under force. It is proposed that these mechanoradicals could be long-lived, which is a desirable characteristic for applications in self-strengthening materials.

While computational predictions are promising, direct experimental evidence and detailed pathway analysis of mechanoradical generation from the this compound molecule itself, outside of a polymer matrix, are not currently available. Further experimental research, such as sonication experiments coupled with radical trapping techniques, would be necessary to confirm these theoretical predictions and to fully elucidate the pathways of mechanoradical generation and subsequent reactions of this compound.

Solvent Effects and Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound derivatives can be significantly influenced by the choice of solvent. Research into the asymmetric reduction of chiral α-keto esters derived from exo-10,10-diphenyl-2,10-camphanediol has demonstrated that solvent polarity and coordinating ability play a crucial role in determining the diastereoselectivity of the product α-hydroxy esters.

Detailed investigations have revealed that the diastereomeric excess (de%) can be dramatically altered by changing the reaction solvent, particularly when using different reducing agents. For instance, the reduction of the α-keto ester 5a with L-Selectride, a bulky reducing agent, shows a marked dependence on the solvent used.

A summary of the solvent effects on the diastereoselective reduction of α-keto ester 5a with L-Selectride at -78 °C is presented in the table below.

The data indicates that ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O) provide higher diastereoselectivity in favor of the (S)-configured α-hydroxy ester compared to less polar solvents like toluene (B28343) or chlorinated solvents such as dichloromethane (B109758) (CH2Cl2). Specifically, the highest diastereomeric excess of over 96% was achieved in THF. This suggests that the coordination of the solvent to the metal hydride complex and the substrate plays a significant role in the transition state geometry, thereby influencing the facial selectivity of the hydride attack on the ketone.

The observed trend highlights the importance of solvent selection in fine-tuning the stereochemical outcome of reactions mediated by this compound-based chiral auxiliaries. The ability of polar, coordinating solvents to organize the transition state assembly appears to be key in achieving high levels of stereocontrol.

Computational Chemistry and Theoretical Modeling of Camphanediol

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear arrangement. figshare.comcnr.it Density Functional Theory (DFT) is a widely used method for these calculations, offering a balance between accuracy and computational cost. nih.gov For a molecule like camphanediol, DFT can be employed to determine its optimized three-dimensional geometry, which corresponds to the minimum energy structure on the potential energy surface.

The electronic structure of this compound can be further characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

Another valuable tool is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule's surface. wolfram.comlibretexts.orgyoutube.comresearchgate.net These maps use a color scale to denote regions of varying electrostatic potential, with red typically indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions. For this compound, the MEP would highlight the electronegative oxygen atoms of the hydroxyl groups as regions of negative potential, which are likely sites for electrophilic attack.

While specific DFT studies detailing the electronic properties of isolated this compound are not extensively available in the literature, the methodologies are well-established. Such calculations would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the electronic structure equations. mdpi.comyoutube.com

A study involving the complexation of di-exo- and di-endo-2,3-disubstituted camphanediols with divalent transition metals utilized hybrid density functional theory calculations to investigate the structures and relative energies of the resulting complex ions. This research underscores the utility of quantum chemical methods in understanding the coordination chemistry of this compound isomers.

Table 1: Representative Quantum Chemical Parameters for a Bicyclic Diol (Note: This table is illustrative, as specific data for this compound is not readily available in the cited literature. The parameters are typical of what would be calculated.)

ParameterDescriptionTypical Computational Method
Optimized GeometryThe lowest energy arrangement of atoms in 3D space.DFT (e.g., B3LYP/6-31G*)
HOMO EnergyEnergy of the highest occupied molecular orbital.DFT
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.DFT
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Calculated from HOMO and LUMO energies
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface.DFT

Conformational Analysis and Energy Landscapes

The rigid bicyclic structure of this compound limits its conformational freedom compared to acyclic molecules. However, rotation around the carbon-oxygen bonds of the two hydroxyl groups can give rise to different rotational isomers, or rotamers. Conformational analysis aims to identify these stable rotamers and determine their relative energies. mdpi.com

A detailed conformational analysis has been conducted on borneol and isoborneol (B83184), which are structurally analogous to the endo and exo isomers of other bicyclic diols. chemrxiv.orgacs.org These studies revealed the existence of three stable rotamers for each molecule, corresponding to different orientations of the hydroxyl hydrogen atom. The relative energies of these conformers are typically small, suggesting that multiple conformations may be populated at room temperature. The interconversion between these rotamers occurs through low-energy barriers. chemrxiv.org

The potential energy surface (PES) of a molecule provides a comprehensive map of its energy as a function of its geometric parameters. researchgate.netnih.govresearchgate.net For this compound, a relaxed PES scan could be performed by systematically varying the dihedral angles of the C-C-O-H bonds and optimizing the rest of the molecular geometry at each step. This would allow for the mapping of the energy landscape, identifying the energy minima corresponding to stable conformers and the transition states that connect them. acs.org

Table 2: Calculated Relative Energies of Borneol Rotamers (Analogous to this compound Isomers) (Data adapted from studies on borneol, a structural analog of this compound) chemrxiv.org

RotamerDihedral Angle (C3–C2–O–H)Relative Gibbs Energy (kJ/mol)
B1~180°0.0
B2~70°(Value not specified)
B3~-50°(Value not specified)

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms in the system. cnr.it This technique allows for the study of the time-dependent behavior of molecules and their interactions with the environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations could be employed to study its behavior in various solvents. For instance, simulating this compound in an aqueous solution would reveal the nature of its hydration shell and the dynamics of hydrogen bonding between the diol's hydroxyl groups and water molecules. nih.gov Similarly, simulations in a nonpolar solvent like chloroform (B151607) could provide insights into its conformational preferences in a different chemical environment. youtube.com

Studies on the membrane permeability of other terpenoids have utilized MD simulations to understand how these molecules traverse biological membranes. nih.govresearchgate.net Such an approach could be applied to this compound to predict its passive diffusion across cell membranes, which is relevant for its potential biological applications.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.comnih.govekb.egopenmedicinalchemistryjournal.com This method is instrumental in drug discovery for identifying potential binding modes and estimating the strength of the interaction. For this compound, docking studies could be performed against various protein targets to explore its potential as a bioactive agent. The process involves defining a binding site on the receptor and then algorithmically sampling different orientations and conformations of the ligand within that site, scoring them based on a force field.

Following docking, MD simulations can be used to refine the predicted binding pose and assess the stability of the ligand-receptor complex over time. nih.gov The simulation would reveal the dynamics of the interactions, such as the formation and breaking of hydrogen bonds and changes in the conformation of both the ligand and the protein's binding site. Studies on other terpenes have successfully used this combined docking and MD approach to identify potential inhibitors of specific proteins. mdpi.com

Mechanochemistry investigates how mechanical forces can induce chemical transformations. nih.gov Computational simulations are crucial for understanding these processes at the molecular level. The Artificial Force Induced Reaction (AFIR) method is a computational technique used to explore reaction pathways under the influence of an external force. chemrxiv.orgresearchgate.netnih.govscilit.com

Research has indicated the use of this compound moieties within double-network hydrogels to enhance their mechanical properties. Computational studies using methods like AFIR could be applied to such systems to simulate the response of the this compound cross-linker to mechanical stress. These simulations can predict which covalent bonds are most likely to rupture under strain and the force required to do so, providing insights into the material's failure mechanisms. The force-transformed potential energy surface can be explored to understand how mechanical force alters the reaction pathways, potentially leading to products not observed in thermally activated reactions. nih.govresearchgate.netrsc.orgnih.govnsf.gov

Reaction Mechanism Modeling and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. nsf.govresearchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway.

The synthesis of this compound often proceeds from camphor (B46023) or camphorquinone (B77051). figshare.comnih.govnih.gov Computational modeling could be used to investigate the stereoselectivity of the reduction of camphorquinone to the corresponding diol. By calculating the energies of the transition states leading to different stereoisomers, one can predict the major product of the reaction.

The oxidation of diols is another important chemical transformation. ekb.egopenmedicinalchemistryjournal.com A DFT study on the molybdenum-catalyzed deoxydehydration of vicinal diols has elucidated a plausible catalytic cycle, which could serve as a model for understanding similar reactions with this compound. researchgate.net Similarly, the mechanism of acid-catalyzed dehydration of related bicyclic alcohols like isoborneol has been described to proceed through carbocation rearrangements, a process that can be modeled computationally to understand the product distribution. mdpi.comnih.govwalisongo.ac.idmdpi.com Studies on the oxidation of camphene (B42988), a structurally related terpene, have also been modeled to understand the formation of various products. wolfram.comnih.govnih.govnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. libretexts.orgyoutube.commdpi.com

For a series of this compound derivatives with a known biological activity (e.g., insecticidal or antimicrobial), a QSAR model could be developed. This would involve calculating a set of molecular descriptors for each derivative, which can be constitutional, topological, electronic, or steric in nature. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity.

QSAR studies have been successfully applied to other terpenoids to predict their insecticidal activity. nih.govresearchgate.netresearchgate.netnih.gov These studies have identified key molecular properties, such as electronic parameters and molecular shape, that are correlated with toxicity. A similar approach could be applied to this compound analogs. Given the chiral nature of this compound, the use of chirality descriptors in QSAR (QCSAR) would be particularly relevant to distinguish between the activities of different stereoisomers. nih.govmdpi.comnih.govresearchgate.netsemanticscholar.org

A 3D-QSAR study on dicamphanoyl-2′,2′-dimethyldihydropyranochromone (DCP) analogs as anti-HIV agents highlights how modifications to a camphor-derived moiety can influence biological activity. scilit.com Such models can provide valuable insights for the design of new, more potent this compound derivatives.

Table 3: Common Descriptors Used in QSAR Studies of Terpenoids

Descriptor TypeExamplesRelevance
ElectronicMulliken populations, HOMO/LUMO energiesDescribes the electronic environment and reactivity of the molecule.
Steric/TopologicalGETAWAY descriptors, Molecular weightRelates to the size and shape of the molecule, which is important for receptor binding.
PhysicochemicalLogP (lipophilicity)Influences the absorption, distribution, metabolism, and excretion (ADME) properties.
ChiralRelative Chirality Indices (RCIs)Differentiates between stereoisomers which may have different biological activities.

In Silico Screening for Novel Applications

In silico screening, a cornerstone of modern computational chemistry, offers a powerful and resource-efficient avenue for identifying novel therapeutic applications for known compounds like this compound. scielo.org.mxfrontiersin.org This approach utilizes computational models to predict the interaction of a ligand (in this case, this compound and its derivatives) with various biological targets, thereby narrowing down the candidates for experimental validation. mdpi.comnih.gov While specific in silico screening studies focused exclusively on this compound are not extensively documented in publicly available literature, the established methodologies provide a clear framework for how such investigations could be conducted to unlock its therapeutic potential.

The process of in silico screening can be broadly categorized into two main strategies: structure-based and ligand-based approaches. scielo.org.mx Structure-based virtual screening (SBVS) relies on the known three-dimensional structure of a biological target, such as a protein or enzyme. mdpi.com In this method, computational docking simulations are performed to predict how well this compound or its analogs might bind to the active site of a target protein. nih.govnih.gov The binding affinity and the specific molecular interactions are then scored to rank the potential efficacy of the compound as an inhibitor or activator of that target. openmedicinalchemistryjournal.com

Ligand-based virtual screening (LBVS), on the other hand, is employed when the 3D structure of the target is unknown. This approach leverages the chemical structures of known active compounds to identify new molecules with similar properties. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are central to LBVS. plos.orgnih.gov A QSAR model would correlate the structural features of a series of this compound derivatives with their biological activity, allowing for the prediction of activity for untested analogs. mdpi.com Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target, which can then be used to screen large compound libraries. frontiersin.org

For a compound like this compound, a hypothetical in silico screening workflow could be initiated by creating a virtual library of its derivatives. These derivatives could be designed by modifying the functional groups of the this compound scaffold. This virtual library could then be screened against a panel of disease-relevant biological targets. For instance, given the structural similarities of terpenoids to various natural ligands, targets could include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), or targets related to neurodegenerative diseases.

The results of such a screening could be presented in a detailed data table, as illustrated below with hypothetical data.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against COX-2

Compound IDDerivative NameBinding Affinity (kcal/mol)Key Interacting Residues
CPD-001(1R,2S,3R,4S)-Camphanediol-7.2TYR385, SER530
CPD-0022-O-Acetyl-camphanediol-7.8ARG120, TYR355, SER530
CPD-0033-O-Propionyl-camphanediol-8.1ARG120, GLU524, PHE518
CPD-0042,3-Di-O-acetyl-camphanediol-8.5ARG120, TYR385, SER530

Following the initial screening, promising candidates would typically be subjected to more rigorous computational analyses, such as molecular dynamics simulations, to assess the stability of the predicted ligand-protein complex over time. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the top-ranked compounds would be predicted in silico to evaluate their drug-likeness and potential for further development. mdpi.com

Table 2: Predicted ADMET Properties of Top this compound Candidates

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Toxicity Risk
CPD-002212.291.813Low
CPD-003226.322.313Low
CPD-004254.331.904Low

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Both ¹H and ¹³C NMR spectroscopy are employed to gain a comprehensive structural picture. nih.govscielo.brnih.gov The chemical shifts of the protons and carbons attached to the stereocenters are particularly sensitive to their local electronic environment, which is dictated by the spatial orientation of nearby functional groups. For diols, the relative stereochemistry (syn or anti) can often be deduced from the differences in chemical shifts of the hydroxyl protons and the carbons of the diol moiety. iastate.edu

In the case of camphanediol, the rigid bicyclo[2.2.1]heptane skeleton restricts conformational flexibility, leading to distinct and measurable differences in NMR parameters between diastereomers. Key ¹H NMR parameters for stereochemical assignment include:

Chemical Shifts (δ): The chemical shifts of the protons alpha to the hydroxyl groups (H-C-OH) are diagnostic. The endo or exo orientation of the hydroxyl groups will place these protons in different shielding or deshielding zones of the bicyclic framework.

Coupling Constants (J): The magnitude of the coupling constant between vicinal protons provides information about the dihedral angle between them, as described by the Karplus equation. wikipedia.org This is invaluable for determining the relative orientation of substituents on the camphor (B46023) skeleton.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, detect through-space interactions between protons that are close to each other (typically < 5 Å). rsc.org This allows for the determination of the relative proximity of protons and, by extension, the stereochemical arrangement of the molecule. For instance, an NOE between a methyl group proton and a proton on one of the stereocenters bearing a hydroxyl group can confirm their relative orientation.

The table below summarizes typical NMR data used for the stereochemical assignment of bicyclic diols.

NMR ParameterObservationImplication for Stereochemistry
¹H Chemical Shift (δ) Different δ values for H-C-OH protons in diastereomers.Indicates different magnetic environments due to varied spatial arrangement of substituents.
¹³C Chemical Shift (δ) Distinct δ values for carbons bearing the hydroxyl groups.Reflects the stereochemical relationship (e.g., syn vs. anti) of the diol. iastate.edu
Coupling Constant (³JHH) Magnitude of coupling between vicinal protons.Helps determine the dihedral angle and thus the relative configuration of the stereocenters.
NOE Enhancement Correlation between spatially close protons.Confirms the through-space proximity of specific protons, elucidating the relative stereochemistry. wordpress.com

By combining these NMR techniques, a detailed and self-consistent 3D structural model of a specific this compound stereoisomer can be constructed. thieme-connect.deresearchgate.net

Mass Spectrometry (GC/MS, LC-ESI/ToF/MS) for Product Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an indispensable tool for product profiling, allowing for the separation, identification, and quantification of components in a mixture. nih.govnih.gov

For the analysis of this compound and related reaction products, GC-MS is particularly well-suited due to the volatility of many terpene derivatives. researchgate.netresearchgate.netgenspark.ai In a typical GC-MS analysis, the sample is vaporized and separated on a GC column before entering the mass spectrometer. There, molecules are ionized, most commonly by electron impact (EI), which causes the molecule to fragment in a reproducible manner. nih.gov

The fragmentation pattern of this compound would be characteristic of its bicyclic diol structure. Key fragmentation pathways for terpenes and related alcohols often involve:

Loss of a methyl group ([M-15]⁺): A common fragmentation for compounds with methyl groups, like the camphor skeleton. researchgate.net

Loss of water ([M-18]⁺): Characteristic of alcohols, resulting from the elimination of a water molecule from the molecular ion.

Loss of a propyl or isopropyl group ([M-43]⁺): This can occur through cleavage of the bicyclic ring system. researchgate.net

Retro-Diels-Alder reaction: Cyclohexene-containing structures can undergo this characteristic fragmentation, which can be diagnostic for bicyclic systems.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions that serve as a "fingerprint" for its structure. libretexts.org

Ion (m/z)Proposed IdentitySignificance in Product Profiling
[M]⁺ Molecular IonConfirms the molecular weight of the product.
[M-15]⁺ Loss of a methyl group (CH₃)Characteristic of the camphor backbone.
[M-18]⁺ Loss of water (H₂O)Indicates the presence of a hydroxyl group.
[M-33]⁺ Loss of CH₃ and H₂OCombination of characteristic losses.
[M-43]⁺ Loss of a propyl group (C₃H₇)Suggests fragmentation of the bicyclic ring.

Liquid chromatography coupled with mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) and high-resolution analyzers like Time-of-Flight (ToF), is used for less volatile or thermally labile derivatives of this compound. LC-ESI/ToF/MS provides accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its fragments. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. nih.gov

The technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion (or resonant scattering) can be used to determine the absolute stereochemistry. mdpi.comcsic.esucl.ac.uk

Anomalous dispersion occurs when the wavelength of the X-rays is close to an absorption edge of an atom in the crystal. This effect introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. csic.es The differences in intensity between these Bijvoet pairs can be analyzed to determine the absolute structure of the molecule. sci-hub.se

For organic molecules like this compound, which are composed of light atoms (C, H, O), the anomalous scattering effect is weak. The determination of absolute configuration can be facilitated by:

Using a high-quality crystal and collecting precise data.

Employing a chiral auxiliary with a known absolute configuration. A common strategy is to derivatize the alcohol with a chiral reagent, such as (1S)-(-)-camphanic acid, to form a diastereomeric ester. sci-hub.se The known stereochemistry of the reagent acts as an internal reference, allowing the unknown configuration of the this compound moiety to be determined from the relative stereochemistry of the entire molecule in the crystal structure.

Introducing a heavier atom into the molecule. For example, derivatizing the diol with a reagent containing a bromine atom can enhance the anomalous scattering effect, making the determination of absolute configuration more reliable. researchgate.netrsc.orgresearchgate.net

The result of an X-ray crystallographic analysis is a detailed structural model and a Flack parameter, which provides a statistical measure of the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms the assignment. researchgate.net

TechniquePrincipleApplication to this compound
Single-Crystal X-ray Diffraction Diffraction of X-rays by a crystalline lattice.Provides precise bond lengths, angles, and the overall 3D structure.
Anomalous Dispersion Wavelength-dependent scattering effects that break Friedel's Law.Allows for the determination of the absolute configuration of chiral centers. mdpi.com
Chiral Derivatization Covalent bonding to a molecule of known absolute stereochemistry.Facilitates the determination of absolute configuration by providing an internal reference. sci-hub.se

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent chiroptical method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org

A CD spectrum is a plot of this differential absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. A non-zero signal, known as a Cotton effect, appears in the region of a chromophore's absorption band. mgcub.ac.inwikipedia.org The sign (positive or negative) and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the chromophore. jasco-global.comkud.ac.in

For this compound itself, the hydroxyl groups are the primary chromophores, but their absorption occurs in the far-UV region, which can be difficult to measure. However, if this compound is derived from camphor, the residual carbonyl group in a related precursor or intermediate can serve as a useful chromophore. The n→π* transition of the carbonyl group in bicyclic ketones is well-studied and sensitive to the stereochemistry of the ring system. rsc.orgrsc.orgnih.gov

Empirical rules, such as the Octant Rule for ketones, correlate the sign of the Cotton effect with the spatial disposition of substituents relative to the carbonyl group. By comparing the experimentally measured CD spectrum with spectra predicted by these rules or by quantum mechanical calculations, the absolute configuration of the molecule can be inferred. uol.de For instance, the CD spectrum of a (1S)-(+)-camphor derivative will show a characteristic positive Cotton effect. jasco-global.com

Spectroscopic FeatureDescriptionRelevance to this compound
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Provides information about the absolute configuration of chiral molecules.
Cotton Effect The characteristic signal (positive or negative) in a CD spectrum within an absorption band.The sign of the Cotton effect is directly related to the stereochemistry around the chromophore. libretexts.org
Chromophore The light-absorbing moiety in a molecule (e.g., C=O, OH).The stereochemical environment of the chromophore dictates the CD spectrum.

Vibrational Spectroscopy (IR, Raman)

For this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations of its functional groups. researchgate.netyoutube.com The key vibrational modes include:

O-H Stretching: The hydroxyl groups give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding (intermolecular or intramolecular). The exact position and shape can provide clues about the diol's conformation.

C-H Stretching: Absorptions for sp³ C-H bonds in the bicyclic framework typically appear just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the secondary alcohols in this compound will produce a strong absorption in the 1000-1200 cm⁻¹ region.

Raman spectroscopy is sensitive to the vibrations of the carbon skeleton. mdpi.com The C-C bond vibrations of the bicyclic ring system would be observable in the Raman spectrum, providing a fingerprint of the molecular framework.

While standard IR and Raman spectroscopy are not typically used to determine stereochemistry directly, they are essential for confirming the presence of key functional groups and for verifying the identity of a synthesized compound. More advanced techniques like Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can provide direct information about the absolute configuration of chiral molecules, including those without strong UV-Vis chromophores. acs.org

Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman SignalInformation Provided
O-H Stretch 3200-3600 (broad)WeakPresence of hydroxyl groups and hydrogen bonding. researchgate.net
C-H Stretch (sp³) 2850-3000StrongConfirms the saturated hydrocarbon framework. mdpi.com
C-O Stretch 1000-1200WeakPresence of secondary alcohol functional groups.
C-C Stretch/Bend Fingerprint Region (<1500)Moderate-StrongProvides a "fingerprint" of the bicyclic carbon skeleton.

Biological Activity and Medicinal Chemistry Applications

Assessment of Biological Activities

While direct antimicrobial studies specifically targeting camphanediol are not extensively documented in publicly available research, the broader classes of compounds to which it belongs—diols and bicyclic monoterpenoids—have been the subject of numerous microbiological investigations.

Aliphatic diols have demonstrated notable antimicrobial properties, with their efficacy influenced by factors such as carbon chain length and the relative positioning of hydroxyl groups. researchgate.net Research has shown that 1,2-diols are generally more effective antimicrobial agents than their 1,3-diol counterparts. researchgate.net For instance, pentane-1,5-diol has been tested against a wide array of both antibiotic-susceptible and multi-resistant aerobic bacteria, showing minimal inhibitory concentrations (MICs) ranging from 2.5% to 15.0% (vol/vol). nih.govresearchgate.net Similarly, other diols like triethylene glycol have shown efficacy against various bacteria and viruses. wikipedia.org The antimicrobial activity of these diol compounds is often linked to their ability to interfere with cell membrane function. researchgate.net

As a derivative of camphor (B46023), a bicyclic monoterpenoid, this compound's potential activity can also be contextualized by the known antimicrobial effects of related compounds. Monoterpenes and their derivatives are major constituents of essential oils and are recognized for a wide spectrum of biological activities, including antibacterial and antifungal effects. mdpi.comnih.gov Compounds like camphene (B42988) have shown activity against Staphylococcus aureus. researchgate.net The lipophilic nature of monoterpenes allows them to penetrate the lipid-rich membranes of bacteria, disrupting their structure and increasing permeability, which can lead to cell lysis. mdpi.com

Table 1: Antimicrobial Activity of Selected Diols and Monoterpenoids

Compound/Class Target Organisms Observed Effect/MIC Source(s)
1,2-Diols Bacillus subtilis More effective than 1,3-diols; inhibit amino acid transport. researchgate.net
Pentane-1,5-diol Gram-positive & Gram-negative bacteria MIC range of 2.5% - 15.0% (vol/vol). nih.govresearchgate.net
Monoterpenes (general) S. aureus, E. coli, K. pneumoniae, C. albicans Moderate to weak activity; disruption of cell membranes. mdpi.commdpi.com
Camphene Staphylococcus aureus Documented inhibitory activity. researchgate.net
Thymol & Carvacrol E. coli, S. aureus High in vitro antimicrobial activity via membrane disruption. nih.gov

There is no direct scientific literature identifying this compound as an active insect pheromone. However, its structural class, bicyclic monoterpenoids, is highly relevant in the field of chemical ecology. Monoterpenes and their derivatives frequently serve as components of insect pheromones, which are chemical signals used for intraspecific communication, such as attracting mates. wikipedia.orgnih.gov

The synthesis of pheromones is a critical aspect of research, as it provides the necessary quantities of pure substances to confirm proposed structures and for use in field applications for pest management. nih.govrsc.orgjales.org Many insect pheromones are derived from fatty acids or isoprenoids, including terpenes. wikipedia.org The chemical synthesis of these often complex and stereospecific molecules is a significant area of organic chemistry. rsc.org Given its defined stereochemistry and bicyclic structure, this compound could be considered a potential chiral building block or precursor in the synthetic routes toward complex pheromone molecules. While some commercial suppliers note their capabilities in pheromone synthesis alongside their production of this compound, a direct link or application in this area is not scientifically established. chemhub.com

Specific studies on the oxidative transformation of this compound by hydroxyl radicals (•OH) are not available in the reviewed literature. However, the reaction of this class of radical with related compounds, such as other vicinal diols and bicyclic monoterpenes, has been investigated. The hydroxyl radical is a highly reactive oxygen species capable of oxidizing a wide range of organic pollutants and biomolecules. nih.govtaylorandfrancis.com

Research on simple vicinal diols (e.g., ethane-1,2-diol, propane-1,2-diol) shows that reaction with hydroxyl radicals proceeds via two main pathways:

Formation of α-hydroxyl alkyl radicals, which can then undergo water elimination. rsc.orgresearchgate.net

Formation of alkoxyl radicals (approximately 15% of the reaction), which can lead to subsequent β-fragmentation of the carbon-carbon bond. rsc.orgresearchgate.net

Studies involving bicyclic monoterpenes, such as α-pinene and β-pinene, demonstrate that their reaction with hydroxyl radicals can lead to the formation of highly oxidized multifunctional organic compounds (HOMs). nih.gov This process involves the addition of the •OH radical followed by reactions with molecular oxygen and intramolecular hydrogen shifts, leading to products with multiple hydroxyl, hydroperoxide, and carbonyl functional groups. nih.gov Given that this compound is a bicyclic vicinal diol, its interaction with hydroxyl radicals would likely involve a combination of these pathways, potentially leading to ring-opening or the formation of various oxidized derivatives.

Structure-Activity Relationship (SAR) Studies for Biological Impact

Direct structure-activity relationship (SAR) studies focused on this compound and its derivatives are scarce. However, SAR studies on the broader class of isocamphane (B1619365) derivatives and other bicyclic monoterpenoids provide insight into how structural modifications can influence biological activity. nih.gov SAR is a fundamental concept in medicinal chemistry where the modification of a molecule's chemical structure is correlated with changes in its biological activity to optimize potency and selectivity. nih.govresearchgate.net

For bicyclic monoterpenoids, research has shown that the introduction of different functional groups or heterocyclic rings can significantly alter their biological effects. mdpi.com For example, SAR studies on derivatives of (−)-β-pinene revealed that the introduction of a 3-cyanopyridine (B1664610) moiety resulted in compounds with moderate antimicrobial and antifungal activities. mdpi.com Similarly, the incorporation of N-heterocyclic units into a 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold (the core of camphor and its derivatives) led to a significant enhancement in antiviral activity. mdpi.com These findings suggest that the rigid bicyclic structure of this compound serves as a useful scaffold, and its biological profile could potentially be modulated through the chemical modification of its hydroxyl groups or other positions on the camphane (B1194851) skeleton.

Mechanistic Understanding of Biological Action

The specific mechanisms of biological action for this compound have not been elucidated, which is a direct consequence of the limited data on its specific biological activities. However, by examining the mechanisms of related diols and monoterpenoids, potential modes of action can be proposed.

For diols, a primary mechanism of antimicrobial action is the disruption of the bacterial cell membrane. researchgate.net It is hypothesized that these compounds interfere with membrane function and integrity. One proposed mechanism for pentane-1,5-diol is that it osmotically draws water from bacterial cells, causing them to collapse. nih.govresearchgate.net This physical mode of action may be difficult for bacteria to develop resistance against. nih.gov

For monoterpenoids, the primary mechanism of antimicrobial activity is also related to their effect on cell membranes. Their hydrophobic nature facilitates partitioning into the lipid bilayer of bacterial and fungal cell membranes. mdpi.com This interaction increases membrane fluidity and permeability, leading to the leakage of essential ions and intracellular contents, which ultimately results in cell death. researchgate.net Camphene, for example, is thought to exert its antifungal effect by altering the fatty acid composition of the cell membrane, thereby inhibiting respiration and permeability. researchgate.net Should this compound exhibit antimicrobial properties, its mechanism would likely involve similar membrane-disrupting actions.

Role as Precursors in Biologically Relevant Pathways

There is no evidence to suggest that this compound plays a role as a natural precursor in known metabolic or biosynthetic pathways within organisms. However, in the context of synthetic chemistry, it holds potential as a valuable precursor for the synthesis of other biologically active molecules. mdpi.comnih.govweebly.com Natural products, including monoterpenoids, are often used as chiral starting materials or scaffolds for creating novel compounds with pharmaceutical potential. mdpi.comresearchgate.net

For instance, (+)-camphor, a structurally related monoterpenoid, has been utilized as a starting material to synthesize derivatives with analgesic activity. mdpi.com The rigid, stereochemically defined bicyclic structure of this compound makes it an attractive chiral template for asymmetric synthesis. Its two hydroxyl groups offer reactive sites for further functionalization, allowing for the construction of more complex molecules. This positions this compound as a potential synthetic intermediate for developing new therapeutic agents or other functional organic compounds. nih.gov

Exploration of Therapeutic Potential and Drug Discovery Research

While this compound is well-established in the cosmetic and skincare industry for its skin-conditioning properties, its potential within medicinal chemistry and broader drug discovery programs remains an area of nascent exploration. The investigation into its therapeutic applications is largely centered on leveraging its distinct structural and stereochemical features. Research in this domain focuses on the molecule's potential as a chiral building block, a scaffold for the synthesis of novel compounds, and the inherent biological activities of its terpene framework.

The therapeutic potential of natural products and their semi-synthetic derivatives is a cornerstone of pharmaceutical research. nih.govexplorationpub.com Compounds derived from natural sources are often recognized for their diverse structures and biological activities, serving as starting points for the development of new drugs. researchgate.netnih.gov In this context, this compound, derived from camphor, represents a molecule of interest. Medicinal chemistry often involves the structural modification of bioactive natural molecules to enhance their solubility, stability, and therapeutic efficacy. mdpi.com

The core structure of this compound, a bicyclic diol, presents several features that are attractive for medicinal chemistry applications. The rigid bicyclo[2.2.1]heptane skeleton can serve as a "privileged scaffold." Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, and they are frequently found in a variety of bioactive compounds. mdpi.com The strategic modification of such scaffolds is a common approach in the design of new therapeutic agents.

Furthermore, the two hydroxyl groups on the this compound ring act as functional handles for chemical modification. These sites allow for the synthesis of a diverse library of derivatives, which can then be screened for various biological activities. mdpi.comnih.govresearchgate.net This process of creating and testing derivatives is fundamental to identifying new lead compounds in the drug discovery pipeline. technologynetworks.com

A significant area of potential for this compound lies in its application as a chiral auxiliary in asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, ensuring the production of a single, desired enantiomer of a target molecule. wikipedia.orgsigmaaldrich.com This is critically important in pharmacology, as different enantiomers of a drug can have vastly different biological activities and toxicities. The well-defined stereochemistry of this compound makes it a candidate for this role, guiding the formation of new stereocenters in complex, biologically active molecules.

The table below outlines the key structural features of this compound and correlates them with their potential applications in drug discovery research.

Structural FeatureDescriptionPotential Medicinal Chemistry Application
Bicyclo[2.2.1]heptane CoreA rigid, sterically defined bicyclic ring system derived from camphor.Can act as a privileged scaffold for designing new ligands; provides a fixed orientation for appended functional groups, potentially increasing binding affinity and selectivity to biological targets.
Diol Functionality (-OH groups)Two hydroxyl groups located at the 2 and 3 positions of the camphane ring.Serve as versatile chemical handles for derivatization, allowing for the creation of esters, ethers, and other analogs for structure-activity relationship (SAR) studies.
Defined StereochemistryPossesses multiple chiral centers, leading to specific three-dimensional arrangements (e.g., exo,exo).Potential use as a chiral auxiliary to control the stereochemistry in the synthesis of enantiomerically pure pharmaceuticals.
Terpenoid OriginBelongs to the terpene class of natural products, known for a wide range of biological activities.The inherent biological profile of the camphane skeleton may serve as a starting point for developing agents with novel mechanisms of action. biolmolchem.com

To further illustrate its potential, the following table provides a conceptual comparison of this compound with established classes of chiral auxiliaries used in pharmaceutical synthesis.

FeatureThis compoundEvans' OxazolidinonesPseudoephedrine/Pseudoephenamine
Chiral SourceDerived from natural camphor.Typically synthesized from amino acids.Derived from natural ephedrine (B3423809) or synthesized. nih.gov
Key Functional Group for AttachmentHydroxyl (-OH) groups.Amide nitrogen.Amide nitrogen.
Structural RigidityHigh (bicyclic system).High (heterocyclic ring).Moderately flexible (acyclic side chain).
RemovalTypically involves cleavage of an ester or ether linkage.Hydrolysis or reduction of the amide bond.Hydrolysis or reduction of the amide bond.

While specific research programs detailing the extensive screening of this compound against various disease targets are not widely published, its molecular attributes strongly suggest its utility as a versatile tool in medicinal chemistry. Future research could focus on the synthesis and biological evaluation of this compound derivatives against targets in oncology, inflammatory diseases, and infectious agents, areas where terpenoids and their analogs have previously shown promise. researchgate.netfrontiersin.org

Camphanediol in Materials Science and Engineering

Integration into Polymer Architectures

The incorporation of camphanediol into polymer chains allows for the precise design of macromolecular architecture, influencing properties from chiroptical activity to elastomeric behavior. Its defined stereochemistry and difunctional nature make it a versatile monomer for step-growth polymerization.

The synthesis of optically active polymers is a significant area of materials science, and this compound serves as a key chiral monomer. Researchers have successfully synthesized chiral polymers by reacting optically active exo-exo-2,3-camphanediol (CPO) with various diisocyanates. ncku.edu.tw This step-polymerization process yields polymers with this compound moieties integrated directly into the backbone.

For example, the reaction of CPO with toluene-2,4-diisocyanate (TDI) and isophorone diisocyanate (IPDI) has produced the chiral polymers poly(CPO-co-TDI) and poly(CPO-co-IPDI), respectively. ncku.edu.tw These materials have been investigated for their chiroptical characteristics and have demonstrated effectiveness as chiral adsorbents for the optical resolution of certain racemates in high-performance liquid chromatography (HPLC). ncku.edu.tw The ability to create such polymers opens avenues for developing materials for enantioselective separations and catalysis.

Table 1: Chiral Polymers Synthesized from exo-exo-2,3-Camphanediol (CPO)

Polymer Name Monomers Polymerization Type Application
poly(CPO-co-TDI) exo-exo-2,3-camphanediol (CPO), Toluene-2,4-diisocyanate (TDI) Step-polymerization Optical resolution of racemates ncku.edu.tw
poly(CPO-co-IPDI) exo-exo-2,3-camphanediol (CPO), Isophorone diisocyanate (IPDI) Step-polymerization Optical resolution of racemates ncku.edu.tw

Polyurethane elastomers are block copolymers composed of alternating soft and hard segments, which provide flexibility and strength, respectively. nih.govdtic.mil this compound can be incorporated as a chain extender or as part of the hard segment in polyurethane synthesis. The reaction between its hydroxyl groups and the isocyanate groups of a diisocyanate prepolymer forms the characteristic urethane linkage. andersondevelopment.com

The rigid, bicyclic structure of the this compound moiety contributes to the stiffness of the hard segments, enhancing the dimensional stability of the resulting elastomer. dtic.mil By using this compound, designers of polyurethane elastomers can introduce chirality into the material, potentially influencing the morphology and phase separation between the hard and soft segments, thereby tailoring the final mechanical properties of the material. The polymerization of exo-exo-2,3-camphanediol with diisocyanates like TDI and IPDI is a direct method for creating these specialized polyurethane structures. ncku.edu.tw

Development of this compound-Based Mechanophores

Mechanophores are force-sensitive molecular units that undergo specific chemical transformations when subjected to mechanical stress. researchgate.net Recent computational research has identified this compound as a promising candidate for creating a new class of thermally stable, unconventional mechanophores for use in self-strengthening materials. researchgate.net

The rational design of mechanophores focuses on creating molecules that predictably break at a specific covalent bond under an applied force. Computational simulations have shown that molecules with bridged rings, such as this compound and pinanediol, are ideal candidates for mechanophore design. researchgate.net

The key design feature is a structural motif identified as a "node" along the direction of force transduction. The bridged structure of this compound helps to fix a key dihedral angle, which significantly enhances the effect of the applied force, channeling it to a specific C–C bond. researchgate.net This targeted force concentration facilitates predictable bond homolysis (symmetrical bond cleavage) when the polymer is stretched, a critical feature for controlled mechanical activation. researchgate.net

Table 2: Computational Findings on this compound as a Mechanophore

Feature Description Significance
Structural Motif Bridged rings containing a "node" researchgate.net Fixes a key dihedral angle, enhancing the effect of applied force researchgate.net
Predicted Activation C–C bond homolysis under force researchgate.net Generates radicals for subsequent chemical reactions researchgate.net
Potential Application Self-strengthening materials via mechanoradical polymerization researchgate.net Allows materials to become stronger in response to stress researchgate.net

The development of self-strengthening materials, which become stronger in response to mechanical force, is a significant goal in materials engineering. uchicago.edu The radicals generated from the mechanical activation of this compound-based mechanophores can be harnessed to achieve this effect.

When a polymer containing this compound moieties is stretched, the force activates the mechanophore, causing C-C bond homolysis and generating radicals. researchgate.net In the presence of unreacted monomers embedded within the material matrix, these newly formed radicals can initiate polymerization. This process forms new chemical bonds and polymer chains precisely at the locations of high stress, effectively reinforcing the material where it is most needed. This concept is known as mechanoradical polymerization and is a primary application envisioned for this compound-based mechanophores. researchgate.net

A crucial aspect of mechanophore performance in self-strengthening materials is the nature of the radicals generated. The process of C–C bond homolysis within the this compound mechanophore, as predicted by computational studies, results in the formation of radical species upon the application of force. researchgate.net

For these radicals to be effective in initiating polymerization for material reinforcement, they must be stable enough to react with surrounding monomers rather than immediately deactivating through other pathways. While direct experimental data on the lifetime of this compound-derived radicals is emerging, the design of mechanophores for mechanoradical polymerization inherently targets the generation of radicals that are sufficiently persistent, or "long-lived," to participate in productive chemical reactions. researchgate.netnih.gov This controlled generation of reactive radical intermediates is a key feature of the this compound mechanophore design. researchgate.net

Advanced Materials with Defined Chirality and Functionality

The inherent chirality of this compound, a derivative of the naturally abundant camphor (B46023), makes it a valuable building block for the synthesis of advanced materials with precisely controlled three-dimensional structures. rsc.orgresearchgate.net This defined stereochemistry is crucial for creating materials with specific functionalities, particularly in applications that rely on chiral recognition, asymmetric catalysis, and chiroptical properties. rsc.orgrsc.org By incorporating the rigid and stereochemically defined this compound moiety into polymers, metal-organic frameworks (MOFs), and other material architectures, researchers can impart chirality at a molecular level, which translates into unique macroscopic properties and functions. ncku.edu.twmdpi.com

Chiral Polymers from this compound

The integration of this compound into polymer chains is a direct method for creating chiral functional polymers. These polymers can act as chiral stationary phases in chromatography or as membranes for enantioselective separation. ncku.edu.twnih.gov Research has demonstrated the synthesis of chiral polyurethanes through the step polymerization of optically active exo-exo-2,3-camphanediol (CPO) with various diisocyanates. ncku.edu.tw

In one study, chiral polymers were synthesized using this compound and two different diisocyanates, resulting in materials effective for the optical resolution of certain racemic compounds when used as a chiral adsorbent in High-Performance Liquid Chromatography (HPLC). ncku.edu.tw The chiroptical characteristics of these polymers were studied, though the specific conformations were found not to be one-handed helices. ncku.edu.tw

Polymer NameChiral MonomerCo-monomerNoted Application
poly(CPO-co-TDI)exo-exo-2,3-camphanediol (CPO)Toluene-2,4-diisocyanate (TDI)Optical resolution of racemates ncku.edu.tw
poly(CPO-co-IPDI)exo-exo-2,3-camphanediol (CPO)Isophorone diisocyanate (IPDI)Optical resolution of racemates ncku.edu.tw

Chiral Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials with high surface areas and tunable porosity. mdpi.com When constructed from chiral ligands, they are known as chiral MOFs (CMOFs) and have significant potential in enantioselective applications. rsc.org Camphoric acid, a close derivative of this compound, is a key ligand used to construct a unique subset of homochiral MOFs known as metal–camphorate frameworks (MCamFs). rsc.org

The inherent chirality of the camphorate ligand directs the formation of a homochiral framework, which is essential for applications such as:

Asymmetric Catalysis: The chiral pores and channels within the MOF can act as sites for enantioselective chemical reactions. rsc.orgrsc.org

Enantiomer Separation and Recognition: The defined chiral environment allows the framework to preferentially interact with one enantiomer over another, enabling separation or sensing. rsc.orgmdpi.com

Nonlinear Optics: The ordered, non-centrosymmetric nature of homochiral frameworks can lead to interesting optical properties. rsc.org

The synthesis of these materials involves combining a metal ion source with the camphorate ligand under specific conditions to promote the crystallization of the desired framework. rsc.org The resulting MCamFs possess a robust structure where the chirality is an integral part of the material's design. rsc.orgrsc.org

Material ClassChiral Ligand SourceKey Structural FeaturePotential Applications
Metal-Camphorate Frameworks (MCamFs)CamphorateHomochiral framework with defined porous cages rsc.orgmdpi.comAsymmetric catalysis, Chiral recognition, Enantiomer separation, Nonlinear sensors rsc.org

Potential in Chiral Liquid Crystals

Liquid Crystalline Polymers (LCPs) are materials that combine the properties of polymers with the ordered yet fluid nature of liquid crystals. medcraveebooks.com The introduction of chiral units into the polymer structure can induce the formation of chiral mesophases, such as the cholesteric (chiral nematic) phase. mdpi.com These materials are known for their unique optical properties, including selective reflection of circularly polarized light.

While direct synthesis of LCPs using this compound is not extensively detailed in the provided results, its properties make it a strong candidate for such applications. The rigidity of the camphane (B1194851) skeleton and its defined stereochemistry could be leveraged by incorporating it into either the main chain or a side chain of a polymer. medcraveebooks.commdpi.com

Main-Chain LCPs: Incorporating this compound into the polymer backbone could impart a specific twist to the polymer chain, promoting the formation of a chiral liquid crystalline phase. medcraveebooks.com

The development of this compound-based LCPs could lead to new materials for applications in optical films, sensors, and smart materials that respond to external stimuli. mdpi.comnih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Camphanediol Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the landscape of chemical research, and the study of this compound is no exception. ijrpas.comdypvp.edu.in These computational tools offer the potential to accelerate discovery, optimize processes, and unveil novel applications by analyzing vast datasets with a speed and precision that surpasses traditional research methodologies. ijrpas.com

In the context of this compound research, AI and ML can be instrumental in several key areas. Machine learning algorithms can be trained on existing chemical libraries and experimental data to predict the physicochemical properties and biological activities of novel this compound derivatives. ijrpas.com This predictive capability allows for the rapid screening of virtual compounds, prioritizing those with the highest potential for desired applications and thereby streamlining the discovery process. ijrpas.comastrazeneca.com For instance, graph neural networks, a type of machine learning model, are already being used to predict the properties of molecules, a technique that could be readily applied to this compound. astrazeneca.com

The application of AI also extends to the prediction of molecular targets and potential side effects of this compound-based compounds, which is a crucial aspect of drug discovery. helmholtz-hips.de By leveraging large biological and chemical datasets, AI models can help to identify the proteins or pathways with which a this compound derivative is likely to interact, providing valuable insights into its mechanism of action and potential therapeutic applications. helmholtz-hips.de This predictive power can help to de-risk the drug development process by identifying potential issues early on.

While the direct application of AI to this compound research is still an emerging area, the broader trends in drug discovery and materials science strongly suggest a future where these technologies will play a pivotal role. astrazeneca.comhelmholtz-hips.deeurekalert.org The development of curated datasets and standardized guidelines for data generation will be crucial for advancing the application of AI in natural product research, including the study of compounds like this compound. helmholtz-hips.de

Table 1: Potential Applications of AI/ML in this compound Research

Application Area AI/ML Technique Potential Impact
Property Prediction Graph Neural Networks, Transfer Learning Rapidly screen virtual libraries of this compound derivatives for desired physicochemical and biological properties. astrazeneca.com
Structure-Activity Relationship (SAR) Analysis Machine Learning Models Automate the identification of molecular features responsible for bioactivity, guiding the design of more potent and selective compounds. ijrpas.com
Target Identification and Side Effect Prediction Deep Learning, Natural Language Processing Predict the biological targets of this compound derivatives and anticipate potential adverse effects. ijrpas.comhelmholtz-hips.de

Sustainable Chemistry and Process Intensification in this compound Production

The principles of sustainable chemistry, or green chemistry, are increasingly influencing the production of chemical compounds, with a focus on minimizing environmental impact and maximizing resource efficiency. jddhs.comresearchgate.net The application of these principles to the production of this compound presents opportunities for developing more environmentally benign and economically viable manufacturing processes. unibe.chnih.gov

A key aspect of sustainable chemistry is the use of renewable feedstocks. jddhs.com As this compound is derived from camphor (B46023), a natural product, its production already has a basis in renewable resources. cfmot.de However, further research into biocatalysis and fermentation processes could lead to even more sustainable production methods, potentially engineering microorganisms to produce this compound or its precursors directly.

Process intensification is another critical element of sustainable chemistry, aiming to develop smaller, safer, and more energy-efficient chemical processes. mdpi.comscispace.comcetjournal.it In the context of this compound production, this could involve the development of continuous flow reactors, which offer advantages over traditional batch processes in terms of improved heat and mass transfer, leading to higher yields, better reproducibility, and enhanced safety. unito.it

One notable advancement in the synthesis of this compound is the development of a novel, mild reduction of camphorquinone (B77051) to produce (+,-)-exo,exo-2,3-camphanediol with high yields and excellent isomeric purity (>97%). chemhub.com This method avoids the use of hazardous reagents like lithium aluminum hydride and the high pressures required for catalytic hydrogenation over Raney nickel, representing a significant step towards a more sustainable and intensified process. chemhub.com

Furthermore, the principles of a circular economy are encouraging the use of waste streams as starting materials. nih.gov Research into utilizing biomass-derived feedstocks for the synthesis of camphor and subsequently this compound could further enhance the sustainability of its production.

Table 2: Strategies for Sustainable Production of this compound

Strategy Description Potential Benefits
Biocatalysis Utilizing enzymes or whole-cell systems for specific synthetic steps. Milder reaction conditions, high selectivity, reduced waste. jddhs.com
Continuous Flow Synthesis Shifting from batch to continuous manufacturing processes. Improved heat and mass transfer, enhanced safety, smaller footprint. unito.it
Alternative Energy Sources Employing microwave or ultrasonic irradiation to drive reactions. Faster reaction times, reduced energy consumption. jddhs.comsphinxsai.com
Renewable Feedstocks Exploring the use of biomass for the synthesis of precursors. Reduced reliance on fossil fuels, alignment with circular economy principles. nih.gov

| Greener Solvents | Replacing traditional organic solvents with more environmentally friendly alternatives. | Reduced toxicity and environmental impact. jddhs.com |

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique structural features of this compound position it as a valuable scaffold for interdisciplinary research, bridging the fields of chemistry, biology, and materials science. ucsb.edunih.gov Such collaborative efforts are essential for unlocking the full potential of this versatile molecule and developing innovative applications. d-nb.inforesearchgate.net

At the interface of chemistry and biology, the rigid bicyclic structure of this compound makes it an interesting building block for the design of biologically active molecules. ucsb.edu Its diol functionality allows for further chemical modification, enabling the synthesis of a diverse library of derivatives that can be screened for therapeutic properties. The well-defined stereochemistry of this compound can be exploited to study stereospecific interactions with biological targets, a crucial aspect in drug design. Understanding the interplay between the chemical structure of this compound derivatives and their biological function is a key area for collaborative research. ucsb.edu

In the realm of materials science, the properties of this compound can be harnessed to create novel functional materials. cornell.edu Its use as a component in protective surface coatings has already been noted. chemhub.com Further research could explore its incorporation into polymers to modify their physical properties, such as thermal stability, rigidity, or biodegradability. The diol groups can act as cross-linking agents or as initiation sites for polymerization. Collaborative research between synthetic chemists and materials scientists could lead to the development of new plastics, gels, or films with tailored properties. d-nb.info

The intersection of all three disciplines—chemistry, biology, and materials science—opens up exciting possibilities for the development of advanced biomaterials. For example, this compound-based polymers could be investigated for their biocompatibility and biodegradability, making them potential candidates for applications in tissue engineering, drug delivery systems, or medical implants. The inherent chirality of this compound could also be used to create materials with specific recognition properties for biological molecules.

The study of such complex systems requires a multifaceted approach, integrating expertise from different fields. nih.gov For instance, the design and synthesis of a new this compound-based biomaterial would require the skills of synthetic chemists, while its characterization and evaluation of its biological interactions would necessitate the expertise of biologists and materials scientists. d-nb.info

Emerging Applications and Unexplored Reactivity

While this compound has found a niche in the cosmetics industry as a skin-conditioning agent, its potential applications extend far beyond its current uses. cfmot.dechemhub.com Its unique structural and chemical properties suggest a range of emerging applications and areas of unexplored reactivity that warrant further investigation.

In the field of cosmetics, beyond its role as a smoothing and hydrating agent, the potential antioxidant and anti-inflammatory properties of this compound could be further explored. cfmot.de In-depth studies to elucidate the mechanisms behind these effects could lead to its use in a wider array of skincare products, particularly those aimed at sensitive or environmentally stressed skin.

The application of this compound in protective surface coatings is an area with significant potential for expansion. chemhub.com Its rigid structure could impart hardness and durability to coatings, while its diol functionality could be used to create cross-linked networks with enhanced chemical resistance. Research into incorporating this compound into different types of coatings, such as those for automotive, marine, or architectural applications, could unveil new opportunities.

A significant area of unexplored reactivity lies in the use of this compound as a chiral auxiliary or ligand in asymmetric synthesis. The C2-symmetric nature of certain this compound isomers makes them attractive candidates for inducing stereoselectivity in chemical reactions. The development of new chiral catalysts based on this compound could have a broad impact on the synthesis of pharmaceuticals and other fine chemicals.

Furthermore, the diol functionality of this compound provides a handle for the synthesis of a wide variety of derivatives. Esterification, etherification, and the formation of cyclic acetals and ketals are just a few of the reactions that could be explored to create new molecules with novel properties. These derivatives could be screened for a range of applications, from new liquid crystals to building blocks for complex natural product synthesis.

The thermal and chemical stability of the camphane (B1194851) skeleton also suggests potential applications in more demanding environments. For example, this compound-derived materials could be investigated for their use as high-temperature lubricants, plasticizers, or components of advanced composites.

Table 3: Mentioned Compound Names

Compound Name
This compound
Camphor
Camphorquinone
(+,-)-exo,exo-2,3-Camphanediol
Lithium aluminum hydride
N-(4-nitro, 2-phenoxyphenyl) methanesulfonamide
N-(2-phenoxyphenyl) methanesulfonamide
Acetic acid
Nitric acid
Butyric acid
n-propanol
p-toluenesulfonic acid
Ethyl butyrate
Ethanol
Sulfuric acid
(R,R)-2,3-butanediol
Isopropanol
Ammonia
Methanol (B129727)
Dimethyl ether

Q & A

Q. How can researchers design a robust experimental protocol for synthesizing and characterizing Camphanediol derivatives?

A well-structured protocol should specify:

  • Synthesis conditions : Temperature, solvent systems (e.g., anhydrous acetone for esterification ), and catalyst ratios.
  • Characterization methods : NMR (¹H/¹³C) for structural elucidation, HPLC for purity assessment, and FTIR for functional group validation.
  • Replication safeguards : Include control reactions (e.g., uncatalyzed baseline trials) and triplicate measurements to minimize batch variability .

Q. What criteria should guide the selection of analytical techniques for this compound quantification in biological matrices?

Prioritize techniques based on:

  • Sensitivity : LC-MS/MS for trace-level detection (LOQ ≤ 1 ng/mL).
  • Selectivity : Use chiral columns to resolve stereoisomers, critical given this compound’s diastereomeric complexity.
  • Matrix effects : Validate recovery rates in plasma, urine, or tissue homogenates using spiked calibration curves .

Q. How can researchers optimize sample preparation to minimize degradation of this compound during extraction?

  • Stabilization : Add antioxidants (e.g., BHT) to prevent oxidation during homogenization.
  • Extraction solvents : Use chilled acetonitrile:water (70:30) to reduce enzymatic hydrolysis.
  • Storage protocols : Freeze samples at -80°C and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic data across in vitro and in vivo models?

  • Hypothesis testing : Compare metabolic stability in microsomal assays vs. whole-animal models to identify enzyme saturation thresholds .
  • Data triangulation : Cross-validate findings using isotopic labeling (e.g., ¹⁴C-Camphanediol) to track metabolite pathways .
  • Model refinement : Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences .

Q. What strategies are effective for elucidating this compound’s mechanism of action in heterogeneous cell populations?

  • Single-cell RNA sequencing : Identify transcriptional responses in subpopulations (e.g., immune vs. epithelial cells).
  • Pathway enrichment analysis : Map dose-dependent effects using KEGG or Reactome databases.
  • Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., GPCRs) and assess functional redundancy .

Q. How can researchers address reproducibility challenges in this compound’s enantiomeric separation studies?

  • Chromatographic optimization : Test polysaccharide-based chiral stationary phases (CSPs) under varied mobile phase pH/temperature .
  • Machine learning : Apply QSAR models to predict CSP performance based on this compound’s substituent electronegativity .
  • Inter-lab validation : Share raw chromatograms and integration parameters via open-access repositories to standardize reporting .

Q. What frameworks support the integration of this compound into multi-omics studies (e.g., metabolomics + proteomics)?

  • Experimental design : Use factorial designs to allocate samples for paired omics assays, ensuring batch effects are controlled .
  • Data fusion : Apply multivariate PLS-DA to correlate this compound exposure with proteomic clusters.
  • Ethical alignment : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Methodological Pitfalls and Solutions

Q. How to mitigate bias in this compound’s toxicity screening assays?

  • Blinding : Assign compound codes to prevent observer bias during endpoint analysis.
  • Positive/Negative controls : Include cisplatin (apoptosis inducer) and vehicle-only groups.
  • Statistical rigor : Predefine exclusion criteria (e.g., outlier thresholds) to avoid post hoc data manipulation .
    研究方法是越详细越好吗?
    02:38

Q. What steps ensure ethical compliance when using this compound in preclinical studies?

  • Institutional Review : Submit protocols to IACUC for animal welfare approval, emphasizing 3R principles (Replacement, Reduction, Refinement) .
  • Data transparency : Disclose conflicts of interest (e.g., funding from pharmaceutical partners) and retain raw data for ≥10 years .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camphanediol
Reactant of Route 2
Camphanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.